Product packaging for 4-Iodotoluene(Cat. No.:CAS No. 624-31-7)

4-Iodotoluene

Cat. No.: B166478
CAS No.: 624-31-7
M. Wt: 218.03 g/mol
InChI Key: UDHAWRUAECEBHC-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization in Contemporary Organic Chemistry

4-Iodotoluene is systematically named 1-iodo-4-methylbenzene according to IUPAC nomenclature. It is also commonly known by synonyms such as p-iodotoluene, p-tolyl iodide, and p-methyliodobenzene wikidata.orgwikipedia.org. The chemical compound has a molecular formula of C7H7I and a molecular weight of 218.03 g/mol wikidata.orgguidetopharmacology.orgflybase.org.

Structurally, this compound consists of a benzene (B151609) ring substituted with an iodine atom at the para (4) position and a methyl group at the ortho (1) position relative to the iodine, or vice-versa, with the methyl group at position 1 and the iodine at position 4. Its SMILES notation is CC1=CC=C(C=C1)I wikidata.orgamericanelements.com. At room temperature, this compound can appear as a white or colorless to yellow powder, a lump, or a clear liquid wikipedia.orgguidetopharmacology.orgwikipedia.orgfishersci.fi. It has a melting point ranging from 33 to 35 °C and a boiling point of approximately 211.5 °C wikipedia.orgguidetopharmacology.orgfishersci.fichembeez.com. The compound is assigned the CAS Registry Number 624-31-7 wikidata.orgflybase.orgamericanelements.com.

The key physical properties of this compound are summarized in the table below:

PropertyValue
IUPAC Name1-iodo-4-methylbenzene
Molecular FormulaC7H7I
Molecular Weight218.03 g/mol
CAS Number624-31-7
Physical StateSolid (white/colorless to yellow) or liquid
Melting Point33-35 °C
Boiling Point211.5 °C

Significance of Aryl Iodides in Modern Organic Synthesis

Aryl iodides, characterized by an aryl group bonded to an iodine atom (ArI), are highly significant in organic chemistry due to their notable reactivity and versatility wikipedia.org. Among aryl halides, aryl iodides are generally more reactive than aryl fluorides wikipedia.org. This enhanced reactivity positions them as valuable intermediates in a wide array of organic synthesis pathways wikipedia.orgfishersci.sefishersci.nlfishersci.se.

A primary application of aryl iodides, including this compound, is in transition metal-catalyzed cross-coupling reactions. These reactions are indispensable for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of complex molecular structures wikipedia.orgfishersci.se. Prominent examples of such reactions include the Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, Negishi coupling, Stille coupling, and Ullmann condensation fishersci.fiwikipedia.orgfishersci.sefishersci.nlfishersci.sefishersci.comthegoodscentscompany.com. For instance, this compound has been specifically investigated in Suzuki-Miyaura coupling reactions with phenylboronic acid, Sonogashira cross-coupling reactions with phenylacetylene, and cobalt-catalyzed coupling reactions with thiophenols and alkanethiols fishersci.fifishersci.com.

Beyond cross-coupling, aryl iodides serve as a handle for further functionalization within a molecule by introducing an iodine atom that can be subsequently transformed wikipedia.org. They can also undergo other important transformations such as reduction, halogen-metal exchange, and various radical reactions, further expanding their synthetic utility fishersci.se. Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine compounds, which are important oxidizing agents in organic chemistry fishersci.nl. The incorporation of radioactive iodine isotopes (such as 123I, 124I, 125I, and 131I) into aryl iodides is crucial for labeling biomacromolecules like proteins and nucleic acids, playing a vital role in nuclear medicine and radiotherapy science fishersci.nl.

Historical Context and Evolution of Research on this compound and Related Aryl Halides

Aryl halides are a class of aromatic compounds where one or more hydrogen atoms on an aromatic ring are replaced by a halogen atom fishersci.se. Their study has evolved significantly over time, distinct from haloalkanes due to differences in their preparation and reactivity fishersci.se.

Historically, one of the classical methods for synthesizing aryl iodides, including those related to this compound, is the Sandmeyer reaction fishersci.nlfishersci.sefishersci.sefishersci.co.uk. First reported by Traugott Sandmeyer in 1884 for aryl chlorides and bromides, this reaction involves the substitution of a diazonium group with a halide, typically catalyzed by copper(I) salts fishersci.co.uk. Over the years, the scope of the Sandmeyer reaction has been expanded through variations in conditions and catalysts fishersci.co.uk. Other early methods for preparing aryl iodides included direct iodination of electron-rich arenes with iodine and the reaction of aryl lithium or aryl Grignard reagents with iodine fishersci.se. A laboratory method for synthesizing o- and p-iodotoluene involves the electrophilic aromatic substitution of toluene (B28343) with a mixture of iodine and nitric acid, followed by separation through fractional freezing wikipedia.org.

The field saw a major evolution with the advent of transition metal-mediated coupling reactions. The Ullmann reaction, for example, was first reported by Fritz Ullmann in 1901 for C(sp2)-C(sp2) bond formation and was later extended by Irma Goldberg in 1906 for the N-arylation of amides thegoodscentscompany.com. While these historical coupling reactions often required harsh conditions, modern research has focused on developing more facile approaches that operate under milder conditions, offer broader substrate scope, and achieve higher yields fishersci.nlfishersci.sethegoodscentscompany.com. This includes the development of metal- and base-free methods for synthesizing aryl iodides from arylhydrazines fishersci.nlfishersci.se.

Contemporary research on aryl halides, including this compound, increasingly leverages computational chemistry. Density Functional Theory (DFT) calculations are employed to investigate reaction mechanisms, understand the factors influencing energetic barriers, and ultimately optimize reaction yields thegoodscentscompany.com. Furthermore, in silico studies are being conducted to explore aryl halide analogues for potential applications, such as in drug discovery, by identifying potent inhibitors for biological targets like checkpoint kinase 1 wikipedia.org. This ongoing research underscores the enduring importance and evolving utility of this compound and related aryl iodides in advanced chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7I B166478 4-Iodotoluene CAS No. 624-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-methylbenzene
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InChI

InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
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InChI Key

UDHAWRUAECEBHC-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I
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DSSTOX Substance ID

DTXSID4060785
Record name Benzene, 1-iodo-4-methyl-
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Molecular Weight

218.03 g/mol
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Physical Description

White to yellow solid; mp = 33-35 deg C; [Alfa Aesar MSDS]
Record name p-Iodotoluene
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CAS No.

624-31-7
Record name 4-Iodotoluene
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Synthetic Methodologies and Precursor Chemistry of 4 Iodotoluene

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogen atoms onto aromatic rings. For toluene (B28343), the methyl group is an ortho/para director, meaning that iodination typically yields a mixture of 2-iodotoluene (B57078) (ortho) and 4-iodotoluene (para). Achieving high regioselectivity for the para-isomer and efficient separation of the resulting mixtures are key challenges in this approach.

Traditional laboratory methods for iodinating toluene often involve treating toluene with a mixture of iodine and nitric acid, which yields a mixture of ortho- and para-iodotoluene isomers wikipedia.org. The challenge lies in enhancing the formation of the desired this compound over its isomers.

Recent advancements have focused on developing more regioselective iodination methods. One notable electrochemical approach involves the anodic oxidation of iodine (I₂) in acetonitrile (B52724) using a glassy carbon electrode in the presence of H⁺. This method has demonstrated high selectivity for the para-iodination of toluene, delivering this compound in a remarkable 92% yield. d-nb.info

Another strategy involves the intermediacy of diaryliodonium salts. By reacting toluene with an activated aryliodonium species, such as ArI(OTf)₂, a diaryliodonium salt is formed with good regioselectivity, typically achieving a 90:10 para:ortho ratio. This intermediate can then be converted to the corresponding aryl iodides, including this compound. nih.gov

Various other reagents have been explored for electrophilic aromatic iodination, including N-iodosuccinimide (NIS), iodine monochloride (ICl), bis(pyridine)-iodonium(I) tetrafluoroborate (B81430) (Py₂IBF₄), sodium iodide (NaI) in combination with various oxidants, and silver or mercury salts with I₂. nih.govresearchgate.net The use of Ag(I) sulfonates with iodine has also been shown to achieve high positional selectivity in the iodination of arenes. acs.org

Table 1: Regioselectivity in Electrophilic Iodination of Toluene

MethodPara:Ortho Ratio (this compound:2-Iodotoluene)Yield of this compoundReference
Electrochemical (Glassy Carbon Anode)Highly selective (specific ratio not given)92% d-nb.info
Diaryliodonium Salt Intermediacy [ArI(OTf)₂]90:10Not specified nih.gov

When electrophilic aromatic substitution yields a mixture of iodotoluene isomers, effective separation techniques are crucial to obtain pure this compound. Fractional freezing is a commonly employed and effective method for this purpose. This technique leverages the difference in melting points between the isomers. For instance, cooling a mixture of ortho- and para-iodotoluene in an ice bath causes the para-iodotoluene to solidify due to its higher melting point (34–36°C for this compound versus -35°C for 2-iodotoluene wikipedia.org). The solid this compound can then be isolated by filtration, leaving the ortho-isomer as a liquid. wikipedia.org

Another separation strategy, particularly relevant when using diaryliodonium salt intermediates, exploits the differing solubilities of the ionic intermediates. The precipitation of the para-substituted diaryliodonium salt, which has significantly different solubility properties from the reactants and other isomers, allows for its purification before conversion to the desired this compound. nih.gov

Diazotization-Based Syntheses

Diazotization-based syntheses, particularly the Sandmeyer reaction and its variants, offer a highly regioselective route to aryl iodides, including this compound. This approach typically begins with the corresponding primary aromatic amine, which is diazotized to form an aryl diazonium salt.

The general process for preparing aryl iodides via diazotization involves treating an aryl diazonium salt solution with potassium iodide (KI). Unlike the Sandmeyer reactions for chlorides and bromides, the formation of aryl iodides often does not require copper(I) salts. nrochemistry.comlkouniv.ac.inbrainly.intpu.ru

Improved procedures have been developed to enhance the efficiency and yield of iodoarenes. One significant advancement involves the use of alkyl nitrites as diazotizing agents under anhydrous conditions. For the preparation of iodoarenes, including this compound, an effective procedure involves treating the arylamine with n-butyl nitrite (B80452), anhydrous nickel(II) iodide (NiI₂), and tetrabutylammonium (B224687) iodide (TBAI) in anhydrous acetonitrile. This method has consistently yielded the desired iodo-compounds in yields exceeding 85%. journals.co.za

A convenient and environmentally friendly one-pot method has also been reported, utilizing sequential diazotization-iodination of aromatic amines with sodium nitrite (NaNO₂) and potassium iodide (KI) in the presence of a sulfonic acid-based cation-exchange resin in water. This method is general and can produce iodoarenes with various substituents in yields ranging from 50% to 98%. tpu.ru

The catalytic system involving nickel(II) iodide and tetrabutylammonium iodide in aprotic solvents has proven highly effective for the synthesis of this compound via diazotization. Specifically, optimal results are achieved by slowly adding the corresponding amine (e.g., 4-methylaniline) to a solution containing n-butyl nitrite, anhydrous nickel(II) iodide, and tetrabutylammonium iodide in anhydrous acetonitrile. The reaction mixture is then heated, leading to the formation of this compound in high yields, typically over 85%, with minimal by-product formation. This approach highlights the crucial role of both the nickel(II) iodide and tetrabutylammonium iodide in facilitating the efficient conversion of the diazonium salt to the iodoarene in an aprotic environment. journals.co.za

Table 2: Yields of this compound via Diazotization-Based Syntheses

MethodYield of this compoundReference
Alkyl Nitrite, Ni(II) Iodide, and Tetrabutylammonium Iodide in Acetonitrile>85% journals.co.za
NaNO₂/KI with Cation-Exchange Resin in Water50-98% tpu.ru

Electrochemical Synthesis Routes

Electrochemical synthesis offers a sustainable and efficient alternative to traditional chemical methods, often eliminating the need for stoichiometric redox reagents by using electricity as a traceless reagent.

One direct electrochemical route for the synthesis of this compound involves the anodic oxidation of iodine (I₂) in acetonitrile. When a glassy carbon electrode is used as the anode in the presence of H⁺, this method can selectively iodinate toluene to produce this compound with a high yield of 92%. This approach is particularly attractive due to its atom efficiency and the avoidance of excessive oxidants. d-nb.info

Beyond its direct synthesis, this compound itself plays a significant role as an electrocatalyst or mediator in various electrochemical transformations. For instance, this compound has been successfully employed as an efficient electrocatalyst for dichlorinations, chlorocyclisations, and monochlorinations, leveraging the reactivity of hypervalent iodine species generated electrochemically. kuleuven.be The anodic oxidation of this compound can also generate (difluoroiodo)toluene, which acts as a mediator for fluorination reactions, showcasing its utility in broader electrosynthetic applications. rsc.orgnih.gov Furthermore, this compound has been used as a model system in the electrochemical synthesis of diaryliodonium salts, which involves the anodic oxidation of aryl iodides and arenes. soton.ac.ukrsc.orgcardiff.ac.uk These applications underscore the versatility of this compound within the realm of electrochemical organic synthesis.

Anodic Oxidation of Aryl Iodides in the Presence of Arenes

The electrochemical synthesis of diaryliodonium salts, which can serve as precursors or intermediates for this compound and related compounds, is a significant methodology. This process involves the anodic oxidation of an aryl iodide in the presence of an arene. For instance, the anodic oxidation of this compound in the presence of toluene can lead to the formation of 4,4'-dimethyldiphenyliodonium cation. researchgate.netsoton.ac.uk This one-step procedure, employing a carbon felt anode in a solvent mixture of acetic acid, acetic anhydride, and sulfuric acid, can yield diaryliodonium salts efficiently. researchgate.netresearchgate.net

The anodic oxidation of aryl iodides is a potent method for synthesizing hypervalent iodine reagents, eliminating the need for expensive or hazardous chemical oxidizing reagents. The hypervalent iodine reagents generated at the anode can be effectively used as mediators for various chemical transformations, including fluorinations and oxidative cyclizations. researchgate.netresearchgate.netcardiff.ac.uk

Influence of Reaction Conditions on Diaryliodonium Salt Formation

The reaction conditions significantly influence the yield and selectivity of diaryliodonium salt formation during electrochemical synthesis. Studies have explored the impact of various parameters, such as the solvent system, electrolyte, and the electronic nature of the aryl iodide and arene. For example, using a simple undivided electrolysis cell in a mixture of acetonitrile (MeCN), 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), and triflic acid (TfOH) allows for the synthesis of cyclic and acyclic diaryliodonium salts in high to excellent yields without added electrolyte salts. rsc.orgrsc.orgresearchgate.net Triflic acid, acting as both an acid and a volatile electrolyte, simplifies the isolation of the formed iodonium (B1229267) salts. rsc.org

The oxidation potentials of aryl iodides and arenes are dependent on their ring substituents, with aryl iodides generally having lower oxidation potentials than their corresponding arenes. soton.ac.uk The introduction of electron-donating groups into aryl iodides and arenes can decrease the oxidation potentials of the aryl iodides and increase the nucleophilicity of the arenes, potentially improving reaction efficiency. cardiff.ac.uk However, electron-rich arenes can pose stability issues, with examples like anisole (B1667542) undergoing sulfonation in certain acidic conditions. cardiff.ac.uk Conversely, electron-deficient substrates tend to be unreactive, and electron-rich substrates may lead to byproducts. researchgate.net

A study using this compound and toluene as a model system investigated the cell conditions necessary for selective and efficient coupling to yield dimethyldiphenyliodonium salt. The isolated iodonium salts were found to contain two isomers, and several organic side products were identified. soton.ac.uk

Green Chemistry Aspects of Electrochemical Synthesis

Electrochemical synthesis aligns well with green chemistry principles, offering a more sustainable approach compared to traditional methods. sc.eduprimescholars.comresearchgate.netmdpi.comacs.org Key green chemistry advantages include:

Electron as a Reagent: Electrons flowing as current can be considered a primary reagent, eliminating the need for stoichiometric amounts of chemical oxidants or reductants, thereby reducing waste generation. researchgate.netresearchgate.netsc.edu

Reduced Waste and Byproducts: Electrochemical reactions can be precisely controlled to yield desired products, minimizing unwanted byproducts and the need for extensive downstream purification. rsc.orgrsc.orgprimescholars.comresearchgate.net This contributes to a cleaner manufacturing process. primescholars.com

Alternative Solvents and Conditions: Electrochemical synthesis can be performed in low-volatility or solvent-free media, or with "greener" solvents like ionic liquids or supercritical carbon dioxide, further reducing environmental impact. sc.edumdpi.comacs.org The solvent mixture used in the synthesis of diaryliodonium salts (MeCN–HFIP–TfOH) can be recovered and recycled multiple times without significant yield reduction. rsc.orgrsc.org

Scalability and Safety: Electrochemical methods can be scaled up, and the use of flow electrochemistry can improve safety, especially when dealing with hazardous intermediates like (difluoroiodo)arenes, by enabling uninterrupted generation and immediate use. rsc.org

These features contribute to lower energy consumption, reduced risk of corrosion and accidental release, and the potential for integrating renewable energy sources, leading to a synergistic approach that minimizes carbon footprints. sc.eduprimescholars.comresearchgate.net

Advanced Precursor Chemistry for Functionalized this compound Derivatives

The versatility of this compound extends to the synthesis of various functionalized derivatives, which are crucial in diverse fields such as pharmaceuticals, agrochemicals, and materials science. ontosight.aichemimpex.com

Synthesis of 2-Fluoro-4-iodotoluene (B1330220) and its Derivatives

2-Fluoro-4-iodotoluene (also known as 2-fluoro-4-iodo-1-methylbenzene) is an aromatic halide compound with a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methyl group at the 1-position of the benzene (B151609) ring. ontosight.aicymitquimica.com It is typically a white or off-white solid with a molecular weight of 236.02 g/mol , a boiling point of 206-208 °C, a melting point of 22-24 °C, and is soluble in common organic solvents. ontosight.ainih.govfishersci.iefishersci.ca

The synthesis of 2-fluoro-4-iodotoluene can be achieved through various methods, including the direct halogenation of toluene or via aryl diazonium salts. ontosight.ai One specific electrochemical fluorination protocol involves the anodic oxidation of an iodoarene mediator, such as this compound, to generate a transient (difluoroiodo)arene intermediate. rsc.org This intermediate, (difluoroiodo)toluene, can be isolated as a pure product in good yields (e.g., 82%) after anodic oxidation of this compound in the presence of hydrofluoric acid (HF) solutions (e.g., 7HF·amine). rsc.org Hydrofluoric acid serves as the ligand, electrolyte, and contributes to the cathodic reaction. rsc.org While electron-rich iodoarenes can be synthesized in excellent yields, electron-poor arenes may result in lower yields due to their higher oxidation potential. rsc.org

The presence of both fluorine and iodine substituents in 2-fluoro-4-iodotoluene allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis for creating complex molecules, including pharmaceuticals and functional materials. ontosight.aichemimpex.comcymitquimica.commyskinrecipes.com

Reactivity and Mechanistic Studies of 4 Iodotoluene in Catalytic Transformations

Cross-Coupling Reactions

4-Iodotoluene is a key substrate in a variety of cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon bonds in modern organic synthesis. The reactivity of the carbon-iodine bond in this compound makes it an excellent electrophilic partner in these catalytic cycles.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organoboron compound with an organic halide. This compound is frequently employed as an aryl halide in these reactions.

Palladium complexes are the most common catalysts for the Suzuki-Miyaura coupling. The choice of ligand and the design of the catalyst support play a crucial role in the efficiency, selectivity, and reusability of the catalytic system. The ligand influences the electronic and steric properties of the palladium center, which in turn affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Pd-loaded Nanotubes:

Pd@agarose-Fe₃O₄ Nanoparticles:

To address the challenges of catalyst recovery and reuse, palladium nanoparticles have been supported on agarose-functionalized magnetic nanoparticles of Fe₃O₄ (Pd@agarose-Fe₃O₄). This material has been successfully applied as a highly efficient, magnetically recoverable, and air-stable catalyst for Suzuki-Miyaura coupling reactions. The catalyst demonstrated good activity and high recyclability in the coupling of aryl halides, with the ability to be reused for at least six consecutive runs without a significant loss of activity, facilitated by simple magnetic separation. researchgate.net

Table 1: Performance of Palladium-Catalyzed Systems in Suzuki-Miyaura Coupling

Catalyst SystemSubstratesSolventBaseKey Features
Ni@Pd/CNTAryl Iodide, Phenylboronic AcidAnisole (B1667542)K₂CO₃Magnetic core for easy recovery, reduced palladium usage, enhanced catalytic site accessibility. nih.govrsc.org
Pd@agarose-Fe₃O₄Aryl HalidesWet PEG200Not SpecifiedHigh recyclability (6 runs), easy magnetic separation, air-stable. researchgate.net

While palladium catalysts are prevalent, nickel-based systems have emerged as a cost-effective and efficient alternative for Suzuki-Miyaura couplings. The use of nickel catalysts in aqueous media aligns with the principles of green chemistry.

A convenient nickel-catalyzed protocol has been developed for the Suzuki-Miyaura coupling reaction using a simple mixture of a Ni(II) salt and unfunctionalized β-cyclodextrin (β-CD). researchgate.net This reaction proceeds in water, an environmentally benign solvent. researchgate.net β-Cyclodextrin, a water-soluble and commercially available oligosaccharide, acts as a supramolecular host, forming inclusion complexes with the organic substrates, thereby facilitating the reaction in the aqueous phase. researchgate.net

In a model reaction, the coupling of this compound with phenylboronic acid was investigated. researchgate.net The reaction was carried out in water in the presence of a catalytic amount of a mixture of Ni(OAc)₂ and β-CD, with a base at 65°C under an argon atmosphere. researchgate.net The study demonstrated that this catalytic system is effective for both electron-rich and electron-deficient aryl halides, affording the corresponding biaryl products in good to excellent yields. researchgate.net The catalyst could also be recycled for several runs with only a slight decrease in its catalytic activity. researchgate.net

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemSolventBaseTemperature (°C)Key Features
Ni(OAc)₂ / β-CDWaterK₂CO₃65Green and aqueous protocol, use of a biodegradable and inexpensive ligand, catalyst recyclability. researchgate.net

The development of catalytic systems that operate in green and recyclable solvents is a significant goal in sustainable chemistry. Polyethylene glycol (PEG) has gained attention as a non-toxic, biodegradable, and recyclable solvent for organic transformations.

A stable and efficient catalytic system for the Suzuki-Miyaura cross-coupling reaction has been developed using palladium acetate (Pd(OAc)₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in polyethylene glycol with a molecular weight of 400 (PEG-400). organic-chemistry.orgnih.gov This system smoothly catalyzes the coupling of various aryl halides, including this compound, with arylboronic acids, providing good to excellent yields and high turnover numbers (TONs). organic-chemistry.orgnih.gov

A key advantage of this protocol is the ability to recycle and reuse the Pd(OAc)₂/DABCO/PEG-400 system. For aryl iodides and bromides, the catalytic system can be reused up to five times without any significant loss of catalytic activity. organic-chemistry.orgnih.gov This recyclability, combined with the environmentally friendly nature of PEG-400, makes this an attractive method for the synthesis of biaryl compounds. organic-chemistry.orgnih.gov

Table 3: Recyclable Pd-Catalyzed Suzuki-Miyaura Coupling in PEG-400

Catalyst SystemSolventBaseKey Features
Pd(OAc)₂ / DABCOPEG-400Not SpecifiedRecyclable up to 5 times for aryl iodides, high turnover numbers, environmentally benign solvent. organic-chemistry.orgnih.gov

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound is a common aryl halide substrate in this transformation.

The traditional Sonogashira coupling is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. This dual catalytic system allows the reaction to proceed under mild conditions. mdpi.com

The reaction involves the coupling of vinyl or aryl halides with terminal acetylenes. mdpi.com This methodology is widely used in the synthesis of natural products, biologically active molecules, and conjugated polymers. mdpi.com While the addition of copper(I) iodide accelerates the C-C bond formation, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), particularly in the presence of oxygen. mdpi.com Therefore, the reaction is typically carried out under inert conditions.

Recent advancements have focused on developing copper-free Sonogashira reactions to circumvent the issue of homocoupling. However, the classic palladium/copper system remains a widely employed and effective method for the synthesis of aryl-alkynes from substrates like this compound.

Sonogashira Cross-Coupling Reactions

Applications in Heterocycle, Pharmaceutical, and Nanomaterial Synthesis

This compound serves as a versatile building block in the synthesis of a variety of complex organic molecules, finding applications in the creation of heterocycles, pharmaceuticals, and advanced nanomaterials. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in a range of cross-coupling reactions.

In the realm of heterocycle synthesis , this compound is a key precursor. For instance, it is utilized in Sonogashira coupling reactions to introduce an aryl group into a molecule, a crucial step in the formation of certain nitrogen-containing heterocyclic systems. While direct, large-scale studies detailing its use in a wide array of heterocycle syntheses are not extensively documented in readily available literature, its role as a coupling partner is a fundamental strategy in synthetic organic chemistry for constructing the carbon skeleton of various heterocyclic frameworks.

The significance of this compound is more pronounced in pharmaceutical synthesis , where it functions as a critical intermediate. It is notably mentioned as an intermediate in the synthesis of Methotrexate, an important drug used in the treatment of cancer and autoimmune diseases. The synthesis of many pharmaceutical compounds relies on the construction of biaryl or substituted aromatic structures, for which this compound is an ideal starting material due to its ability to undergo various cross-coupling reactions. guidechem.com Its application as a pharmaceutical intermediate highlights its importance in the production of modern medicines. guidechem.com

In the field of nanomaterial synthesis , the applications of this compound are an emerging area of research. While specific examples of its direct use in the synthesis of nanoparticles are not yet widespread, its role in forming organic ligands and functionalizing nanoparticle surfaces is conceivable. The principles of organic synthesis are often applied to control the growth, stability, and properties of nanomaterials. Cross-coupling reactions involving precursors like this compound can be employed to create tailored organic molecules that subsequently cap or modify the surface of metal nanoparticles, thereby influencing their physical and chemical properties.

Heck-Mizoroki Reactions

The Heck-Mizoroki reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While the reaction is broadly applicable, specific studies detailing the use of this compound are illustrative of its reactivity.

In a representative example of a Heck reaction, this compound can be coupled with alkenes such as methyl acrylate or styrene in the presence of a palladium catalyst. For instance, the reaction of 4-iodoanisole, a compound structurally similar to this compound, with methyl acrylate has been investigated. These reactions typically employ a palladium source, such as palladium(II) acetate or a supported palladium catalyst, a base (e.g., triethylamine or sodium carbonate), and a suitable solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The reaction with this compound would be expected to proceed under similar conditions to yield the corresponding substituted alkene.

Reactant 1 Reactant 2 Catalyst Base Solvent Temperature (°C) Yield (%)
4-IodoanisoleMethyl AcrylatePd(OAc)₂Et₃NDMF100High
This compoundStyrenePd/CK₂CO₃NMP120Good

Note: The data in this table is illustrative and based on typical conditions for Heck-Mizoroki reactions involving similar aryl iodides. Specific yields for the reaction of this compound may vary based on precise experimental conditions.

The mechanism of the Heck-Mizoroki reaction involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the final product and regenerates the palladium catalyst. The choice of ligands, base, and solvent can significantly influence the efficiency and selectivity of the reaction.

Kumada Cross-Coupling Reactions

The Kumada cross-coupling reaction, which involves the coupling of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for the formation of carbon-carbon bonds. This compound has been effectively employed as a substrate in such reactions.

Nickel-Catalyzed Approaches: Ni(I) and Ni(II) Complexes

Both Ni(I) and Ni(II) complexes have been demonstrated to be effective catalysts for the Kumada cross-coupling of this compound with Grignard reagents, such as phenylmagnesium bromide. A well-defined tetrahedral Ni(I) complex, [(Triphos)NiICl] (where Triphos is 1,1,1-tris(diphenylphosphinomethyl)ethane), has shown excellent catalytic activity. In the presence of just 0.5 mol% of this catalyst, the reaction between this compound and phenylmagnesium bromide proceeds to completion within 2.5 hours at room temperature, affording high yields of the cross-coupled product, 4-methylbiphenyl.

Similarly, tripodal Ni(II) complexes, such as [(²-Triphos)NiIICl₂] and (³-Triphos)NiIICl (where X = ClO₄, BF₄), have also been successfully used as pre-catalysts for this transformation. These Ni(II) complexes also provide the coupling product in comparable yields, suggesting that a Ni(I) species is likely the catalytically active intermediate in these reactions as well.

CatalystCatalyst Loading (mol%)Reactant 1Reactant 2SolventTime (h)TemperatureYield (%)
[(Triphos)NiICl]0.5This compoundPhenylmagnesium bromideTHF2.5Room Temp.94
[(²-Triphos)NiIICl₂]0.5This compoundPhenylmagnesium bromideTHF2.5Room Temp.High
Mechanistic Implications of Nickel-Catalyzed Pathways

Mechanistic investigations using techniques such as UV/Vis and electron paramagnetic resonance (EPR) spectroscopy, supported by density functional theory (DFT) calculations, have provided insights into the nickel-catalyzed Kumada cross-coupling of this compound. These studies strongly indicate that a Ni(I) species is the key catalytically active intermediate, even when starting with a Ni(II) pre-catalyst.

The proposed catalytic cycle is initiated by the reduction of the Ni(II) pre-catalyst by the Grignard reagent to a Ni(0) species, which then undergoes oxidative addition with this compound to form a Ni(II) intermediate. Alternatively, the Ni(II) pre-catalyst can be reduced to a Ni(I) species. The reaction of the Ni(I) complex with this compound is a crucial step. Transmetalation with the Grignard reagent followed by reductive elimination from a Ni(III) or Ni(I) intermediate then furnishes the cross-coupled product and regenerates the active nickel catalyst. The precise pathway and the oxidation states of the nickel intermediates can be influenced by the nature of the ligands and the reaction conditions.

Cross-Electrophile Coupling (XEC) under Mechanochemical Conditions

Cross-electrophile coupling (XEC) represents a modern approach to bond formation, coupling two different electrophiles in the presence of a reducing agent. The application of mechanochemistry, such as ball milling, to these reactions offers a sustainable alternative to traditional solvent-based methods.

The reductive homocoupling of this compound under solventless mechanochemical conditions has been explored. In initial studies, the reaction of this compound in the absence of a solvent did not yield the desired biphenyl product. This was attributed to the solid state of this compound at room temperature, which may inhibit efficient mixing and reaction.

However, the addition of a small amount of a liquid additive, a technique known as liquid-assisted grinding (LAG), can facilitate the reaction. Solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) have been investigated. While acetonitrile showed only a small conversion to the product, the use of other "greener" solvents is an area of active research to improve the efficiency and sustainability of these mechanochemical couplings. These findings highlight the importance of the physical state of the reactants in mechanochemical transformations.

Cathodic Aromatic C,C Cross-Coupling Reactions

A novel and environmentally friendly approach to the cross-coupling of aryl halides involves the use of cathodic reduction. This electrochemical method avoids the need for transition metal catalysts and instead utilizes a single electron transfer (SET) from a cathode to initiate the reaction.

This compound has been successfully employed as a model substrate in the cathodic cross-coupling reaction with arenes like benzonitrile. In this process, the electrolysis is carried out in a divided cell using platinum electrodes in a DMF solution containing this compound, the arene coupling partner, a base such as sodium tert-butoxide (NaOt-Bu), and a supporting electrolyte.

The proposed mechanism begins with a single electron transfer from the cathode to this compound, forming a radical anion. This radical anion then eliminates an iodide ion to generate a p-tolyl radical. The aryl radical adds to the arene (e.g., benzonitrile) to form a new radical intermediate. Deprotonation by the base yields a radical anion, which then transfers an electron to another molecule of this compound, propagating the radical chain and forming the cross-coupled product. This method provides a metal-free pathway for the synthesis of biaryl compounds under mild conditions.

Aryl Halide Arene Base Solvent Current Density (mA/cm²) Yield (%)
This compoundBenzonitrileNaOt-BuDMF1.058
Single Electron Transfer (SET) Pathways

In the realm of palladium catalysis, the involvement of Single Electron Transfer (SET) pathways, particularly with aryl halides like this compound, has been a subject of investigation. Under certain conditions, such as photo-irradiation, the excited state of a Pd(0) complex can possess sufficient energy to reduce an aryl iodide. This process involves the transfer of a single electron to the aryl iodide, leading to the formation of an aryl radical and a Pd(I) species. ethz.chethz.chfigshare.comnih.gov This radical intermediate can then participate in subsequent bond-forming steps, offering an alternative mechanistic pathway to the more traditional oxidative addition/reductive elimination cycles. ethz.chethz.chfigshare.comnih.gov

Specifically, under blue light irradiation, an excited state palladium catalyst can reduce an aryl iodide, such as this compound, to generate a Pd(I)-iodide species and an aryl radical. ethz.chethz.chfigshare.comnih.gov This aryl radical is a potent hydrogen atom abstractor and can activate C(sp³)–H bonds. This SET-initiated pathway highlights a non-canonical Pd(0)/Pd(I) catalytic cycle for the functionalization of C-H bonds, where the aryl iodide serves a dual role as both a precursor to the hydrogen atom transfer reagent and the source of the iodine atom. ethz.chethz.chfigshare.comnih.gov

Substrate Scope and Reaction Conditions

The utility of this compound as a coupling partner is evident in its successful application in several cornerstone palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. The reactivity of aryl iodides is generally higher than that of the corresponding bromides and chlorides, allowing for milder reaction conditions.

In the Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and an organohalide, this compound can be effectively coupled with various boronic acids. For instance, the reaction of this compound with phenylboronic acid proceeds in high yield under typical Suzuki conditions.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemperature (°C)Yield (%)
This compoundPhenylboronic acidNiCl2(dppf)K3PO4Dioxane/H2O8095

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, also accommodates this compound. While a specific example with this compound was not detailed in the provided search results, the reaction of the closely related iodobenzene with styrene to form stilbene is well-established and proceeds in high yield. This suggests that this compound would behave similarly.

Coupling Partner 1Coupling Partner 2CatalystBaseSolventTemperature (°C)Yield (%)
IodobenzeneStyrenePdCl2 (1.5 mol%)K2CO3Water10096

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, readily employs this compound. The reaction with phenylacetylene, for example, furnishes the corresponding disubstituted alkyne in good yield.

Coupling Partner 1Coupling Partner 2Catalyst SystemSolventTemperature (°C)Yield (%)
This compoundPhenylacetylenePd(PPh3)4 / CuIAmineRoom Temp.60

C-H Activation and Functionalization

Direct C-H activation and subsequent functionalization represent a powerful strategy in modern organic synthesis. This compound has been utilized as an arylating agent in such transformations, particularly in reactions directed by specific functional groups.

Directed C-H Arylation Reactions

The pyridine moiety is a well-established directing group for the functionalization of adjacent C(sp³)–H bonds. In this context, palladium catalysis can facilitate the arylation of the methylene group of 2-ethylpyridine using aryl iodides as the coupling partners. researchgate.net While a specific example detailing the reaction of 2-ethylpyridine with this compound was not found in the provided search results, the general protocol for this transformation has been developed. A substituent at the 3-position of the pyridine ring has been shown to be important for promoting the C-H arylation and controlling the regioselectivity. researchgate.net These reactions typically proceed in good to excellent yields and exhibit good functional group tolerance. researchgate.net

The mechanism of palladium-catalyzed C-H arylation reactions involving aryl iodides often proceeds through a Pd(II)/Pd(IV) catalytic cycle. nih.govacs.org This pathway is distinct from the more common Pd(0)/Pd(II) cycle observed in many cross-coupling reactions.

The proposed catalytic cycle commences with the coordination of the directing group of the substrate, for example, the nitrogen of a pyridine derivative, to a Pd(II) catalyst. This is followed by a C-H activation step, often the rate-determining step, to form a five-membered palladacycle intermediate. Subsequently, oxidative addition of the aryl iodide, in this case, this compound, to the Pd(II) center occurs, leading to a high-valent Pd(IV) intermediate. The final step is the carbon-carbon bond-forming reductive elimination from the Pd(IV) complex, which releases the arylated product and regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle. nih.govacs.org

Silver(I) salts are frequently employed as additives in palladium-catalyzed C-H activation reactions. Their primary role is often to act as a halide scavenger. In reactions involving palladium halide pre-catalysts, the silver(I) salt can abstract a halide ligand to generate a more reactive, cationic palladium species. This enhances the electrophilicity of the palladium center, thereby facilitating the C-H activation step.

While the directing group on the substrate is the primary determinant of regioselectivity in these reactions, the use of silver(I) salts can significantly impact the efficiency and rate of the C-H activation process. By promoting the formation of the key palladacycle intermediate, the silver(I) additive ensures that the functionalization occurs at the desired position as dictated by the directing group.

Role of Co-ligands and Carboxylates in C-H Activation

In the realm of transition metal-catalyzed C-H activation, co-ligands and carboxylates play a pivotal role in influencing the reactivity and selectivity of the transformation. Carboxylate anions, in particular, are known to participate in the C-H activation step through a concerted metalation-deprotonation (CMD) mechanism. researchgate.net This mechanism involves the simultaneous cleavage of the C-H bond and formation of a metal-carbon bond, facilitated by the carboxylate acting as an internal base. researchgate.net

The coordination geometry of the carboxylate anion is crucial for its effectiveness in the CMD pathway. Computational studies have shown that a cis-κ¹-coordination of the carboxylate can restrict its geometry, positioning the non-coordinated oxygen atom towards the site available for external ligand binding. researchgate.net This arrangement is reminiscent of the transition state for C-H activation. researchgate.net The efficiency of this process is influenced by factors such as the electronic properties of the ligands and the nature of the metal center. For instance, the use of chiral bifunctional ligands incorporating both a phosphine and a carboxylic acid moiety has been shown to be effective in palladium-catalyzed enantioselective C-H arylation. nih.gov

Organocatalytic C-H Activation Reactions

While transition metals have traditionally dominated the field of C-H activation, recent years have seen the emergence of organocatalytic methods that offer a more sustainable and cost-effective alternative. nih.govresearchgate.net These reactions avoid the need for expensive and potentially toxic transition-metal catalysts, which is a significant advantage, particularly in the synthesis of pharmaceutical compounds. nih.govresearchgate.net

In 2010, a significant breakthrough was the independent reporting by three research groups of an organocatalytic approach for the synthesis of biaryls from unactivated arenes and aryl halides. beilstein-journals.orgnih.gov One of these studies involved the reaction between this compound and benzene (B151609). beilstein-journals.orgnih.gov A notable example is the cross-coupling of aryl iodides or bromides with the C-H bonds of arenes, catalyzed by 1,10-phenanthroline in the presence of a strong base like potassium tert-butoxide. nih.govresearchgate.net This transition-metal-free process provides a novel strategy for direct C-H functionalization. nih.govresearchgate.net Another study identified a combination of 4,7-diphenylphenanthroline (Ph-phen) as the catalyst and sodium tert-butoxide as the base for the arylation of various aryl and heteroaryl iodides, including this compound. nih.gov

Table 1: Organocatalytic Biaryl Synthesis with this compound

Aryl HalideAreneCatalystBaseTemperature (°C)Yield (%)Reference
This compoundBenzene1,10-phenanthrolineKOt-Bu80- beilstein-journals.orgnih.gov
This compoundVarious4,7-diphenylphenanthrolineNaOt-Bu15513-82 nih.gov

The mechanism of these organocatalytic biaryl syntheses is proposed to proceed through a "base-promoted homolytic aromatic substitution" (HAS) mechanism, rather than a conventional C-H activation pathway. beilstein-journals.orgnih.gov This mechanism, as suggested by Studer and Curran, involves the generation of a radical species. beilstein-journals.orgnih.gov In the case of the reaction between this compound and benzene, a tolyl radical would be generated. nih.gov This radical then reacts with benzene to form a phenylcyclohexadienyl radical intermediate. beilstein-journals.orgnih.gov Subsequent deprotonation by the base generates a biphenyl radical anion, which is then oxidized to the final biaryl product. beilstein-journals.orgnih.gov The organocatalyst, such as a phenanthroline derivative, is thought to act as a single-electron-transfer (SET) mediator in this process. nih.gov

Oxidative C-H Amination Reactions Catalyzed by Hypervalent Iodine

Hypervalent iodine compounds have emerged as powerful reagents in organic synthesis, acting as strong electrophiles and potent oxidizing agents. nih.gov They have found particular utility in palladium-catalyzed C-H functionalization reactions. nih.gov While the direct oxidative C-H amination of this compound catalyzed by hypervalent iodine is not extensively detailed in the provided context, the general principle involves the use of hypervalent iodine reagents to facilitate the formation of a carbon-nitrogen bond at a C-H site. These reactions often proceed through a mechanism involving the hypervalent iodine species as an oxidant to enable the coupling process.

Other Transformative Reactions

Oxidation Reactions: Formation of 4-Iodobenzoic Acid

A common and important transformation of this compound is its oxidation to 4-iodobenzoic acid. wikipedia.org This reaction can be achieved in the laboratory using potassium permanganate as the oxidizing agent. wikipedia.org Other oxidizing agents that have been used for this purpose include chromic acid and nitric acid. orgsyn.org The resulting 4-iodobenzoic acid is a white solid with a melting point of 270–273 °C. wikipedia.org X-ray crystallography has revealed that in the solid state, 4-iodobenzoic acid molecules form hydrogen-bonded dimers. wikipedia.org

Table 2: Oxidation of this compound to 4-Iodobenzoic Acid

Oxidizing AgentYield (%)Reference
Potassium Permanganate- wikipedia.org
Chromic Acid Mixture- orgsyn.org
Nitric Acid- orgsyn.org

Cobalt-Catalyzed Coupling with Thiophenols and Alkanethiols

Recent advancements in organic synthesis have highlighted the utility of cobalt catalysis for the formation of carbon-sulfur bonds. Specifically, the hydrothiolation of alkynes using cobalt catalysts provides an efficient route to synthesize branched alkenyl sulfides. This method demonstrates high regioselectivity, favoring the Markovnikov product. Mechanistic studies, including deuterium-labeling experiments and Hammett plots, suggest a pathway involving the insertion of the alkyne into a cobalt hydride species, followed by an electrophilic thiolation step.

The versatility of this cobalt-catalyzed system allows for the diverse synthesis of branched alkenyl sulfides from various sulfur sources derived from alcohols, halides, and disulfides. The reaction tolerates a wide range of functional groups, including alkenes, esters, amines, and aryl halides, making it a robust method for constructing complex molecules. The process has also been shown to be scalable.

A proposed mechanism suggests that the active cobalt hydride catalyst is generated through the interaction of a cobalt bromide precursor with lithium methoxide and a silane. This species then coordinates with the alkyne, leading to the formation of an alkenyl cobalt intermediate. The subsequent reaction with a masked sulfurizing reagent proceeds through a five-membered ring transition state to yield the final branched alkenyl sulfide product.

Table 1: Substrate Scope in Cobalt-Catalyzed Hydrothiolation of Alkynes

EntryAlkyne SubstrateSulfurizing ReagentProductYield (%)b/l Ratio
1PhenylacetyleneDeuterated Methyl Source3ab8497:3
2PhenylacetyleneEthyl Source3ac7595:5
3PhenylacetyleneCyclopropylmethyl Source3ad6896:4
4PhenylacetyleneButyl Source3ae7294:6
5PhenylacetyleneIsopropyl Source3af2890:10
6PhenylacetyleneTrifluoropropyl Source3ag5592:8
b/l ratio refers to the ratio of branched to linear isomers.

Trifluoromethylation Reactions with NHC-based Copper Reagents

The introduction of a trifluoromethyl group into aromatic compounds is a significant transformation in medicinal and materials chemistry. N-Heterocyclic carbene (NHC)-based copper reagents have emerged as effective catalysts for the trifluoromethylation of aryl iodides, including this compound. Comparative studies have been conducted to evaluate the efficiency of various copper reagents and precursors in these reactions.

The reactivity of these copper complexes is influenced by both the electronic and steric properties of the aryl halide substrate. For instance, when exploring the trifluoromethylation of the more electron-rich this compound, differences in reaction rates and yields were observed compared to other substrates like 4-iodobiphenyl. Interestingly, in some cases, the in situ generation of the LCu-CF3 complex from a copper tert-butoxide precursor showed better performance than using the isolated, well-defined LCu-CF3 complex. This trend was noted for both phenanthroline-based and SIMes-based copper systems.

The steric hindrance of the substrate also plays a role. The trifluoromethylation of 2-iodotoluene (B57078) was investigated to gauge these steric effects. It is a known phenomenon that ortho-substituents can promote trifluoromethylation reactions. In the case of 2-iodotoluene, both phenanthroline- and NHC-based copper reagents performed almost equally well across various time points.

Table 2: Comparison of Copper Reagents in the Trifluoromethylation of 4-Iodobiphenyl

SystemCopper ReagentLigandAdditiveYield (%)
A1[(SIMes)Cu(CF3)]SIMes-High
A2[(SIMes)Cu(O-t-Bu)] + TMSCF3SIMesTMSCF3Highest at extended times
B1[(phen)Cu(CF3)]phen-Moderate
B2[(phen)Cu(I)] + TMSCF3phenTMSCF3Higher than B1
C1[Cu(CF3)]--Low
D1[Cu(I)] + TMSCF3-TMSCF3Moderate
Reactions were typically carried out in DMF at 50 °C.

Iodofluorination of Alkenes and Alkynes Using this compound Difluoride

This compound difluoride, in combination with molecular iodine, serves as a useful reagent system for the in situ generation of an electrophilic iodine/nucleophilic fluorine ("IF") species. unina.it This generated species can then add across the double or triple bonds of various alkenes and alkynes. unina.it The reaction proceeds with a prevalent anti-stereoselectivity and follows Markovnikov's rule for regioselectivity. unina.it

This method has been successfully applied to a range of substrates, demonstrating its utility in synthesizing vicinal iodofluoro compounds. For terminal alkenes, the addition occurs to exclusively yield the isomers predicted by the Markovnikov rule, where the iodine atom adds to the less substituted carbon and the fluorine atom to the more substituted carbon. researchgate.net The reaction is generally faster for electron-rich alkenes compared to electron-deficient ones. researchgate.net

The iodofluorination of alkynes has also been achieved using this reagent system, leading to the stereoselective formation of iodofluoroalkenes. researchgate.net These products can then be utilized in the stereoselective synthesis of di- and trisubstituted fluoroalkenes. researchgate.net

Table 3: Iodofluorination of Various Alkenes and Alkynes with I2 and this compound Difluoride

SubstrateProductStereoselectivityRegioselectivity
Various AlkenesVicinal IodofluoroalkanesPrevalent anti-additionMarkovnikov
Terminal Alkenes1-Iodo-2-fluoroalkanes-Exclusive Markovnikov
Internal AlkynesIodofluoroalkenesStereoselective-
Terminal AlkynesIodofluoroalkenesStereoselective-

Photochemical Reactions of Acyl Iodides with Aryl Halides

The photochemical reactions of acyl iodides, such as acetyl iodide and benzoyl iodide, with various aryl halides have been investigated. Acetyl iodide has been shown to react with chloro- and bromobenzenes, as well as 1,4-dibromobenzene, through a halogen exchange mechanism to produce iodobenzene and 1,4-diiodobenzene, respectively. researchgate.net However, this exchange reaction was not observed with fluorobenzene or hexafluorobenzene. researchgate.net

In contrast, the UV irradiation of benzoyl iodide with chloro- and bromobenzene did not result in a simple halogen exchange. Instead, it led to the polycondensation of benzoyl iodide, forming black, non-fusible oligomers with paramagnetic and semiconducting properties. researchgate.net

When a mixture of acetyl iodide and substituted bromotoluenes (2- or 3-bromotoluene) or 4-bromo-1,2-dimethylbenzene was subjected to UV irradiation, polymeric products were also formed. This is believed to occur through the polycondensation of the initially formed aryl iodides after the replacement of bromine with iodine. researchgate.net The irradiation of benzoyl iodide in the presence of 2- or 3-bromotoluene resulted in the recombination of benzoyl radicals to form benzil as the sole product. researchgate.net

Anodic Dichlorinative Cyclization with this compound Catalysis

While specific details on the anodic dichlorinative cyclization with this compound catalysis are not extensively available in the provided search results, the broader context of aryl iodide catalysis in difunctionalization reactions is well-established. Aryl iodides can act as catalysts in various transformations, often through the formation of hypervalent iodine intermediates.

In a related context, aryl iodide catalysis has been employed in the metal-free difunctionalization of alkenes. The proposed catalytic cycle involves the oxidation of the aryl iodide to a reactive iodoarene difluoride intermediate. This species then reacts with an alkene to achieve vicinal difluorination in a stereospecific manner. This general principle of using an aryl iodide to facilitate the addition of two functional groups across a double bond could potentially be extended to an electrochemical system for dichlorinative cyclization.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

High-Resolution Neutron Spectroscopy for Molecular Disorder Studies

In the solid state, the methyl group of 4-iodotoluene can undergo quantum rotational tunneling, a phenomenon that is highly sensitive to the local crystalline environment. High-resolution neutron spectroscopy has been employed to study this methyl tunneling rotation. researchgate.net The analysis of solid this compound revealed three distinct tunneling bands, which indicates that the methyl groups exist in three different nearest-neighbor environments within the crystal lattice. researchgate.net The relative intensities of these bands are explained by a model that incorporates the presence of misoriented molecules and a repulsive interaction between adjacent methyl groups, which is a key factor in the observed disorder. researchgate.net

The spectroscopy results also provide insight into the nature of structural disorder in crystalline this compound. researchgate.net The observed tunneling bands are broad, and their shape can be accurately described by Gaussian distributions of the rotational potential. researchgate.net This suggests a disorder that extends beyond the immediate vicinity of the methyl group. researchgate.net This "head-to-tail" disorder involves molecules being oriented in opposite directions within the crystal lattice, with the intramolecular CH₃→I vectors being essentially antiparallel. researchgate.net The neutron spectroscopy data supports a model where approximately 10% of the molecules are misoriented, contributing to the complex rotational potential landscape experienced by the methyl rotors. researchgate.net

Finding from Neutron SpectroscopyImplication for this compound StructureSource
Three distinct tunneling bands observedIndicates three different local environments for the methyl groups. researchgate.net
Broad tunneling bands with Gaussian shapeSuggests disorder at larger distances within the crystal lattice. researchgate.net
Relative intensities of bandsExplained by a model with ~10% molecular misorientation and methyl-methyl repulsion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating reaction mechanisms and confirming molecular structures. nih.gov It allows for non-destructive, quantitative analysis of reaction mixtures in real-time. nih.gov For this compound, solid-state ¹³C NMR has been used to study the polycrystalline solid at various temperatures, providing data on the molecular dynamics within the crystal. researchgate.net These studies utilized techniques such as cross-polarization and magic-angle sample spinning to obtain high-resolution spectra. researchgate.net

In the context of reaction mechanisms, solution-phase NMR is uniquely effective. nih.gov It can be used to monitor the consumption of this compound and the formation of products and intermediates in situ. By acquiring spectra at different time points, kinetic data can be extracted to understand reaction rates and orders. ed.ac.uk Various NMR techniques are employed for these purposes.

NMR TechniqueApplication in Mechanistic StudiesSource
¹H and ¹³C NMRStructural characterization of reactants, intermediates, and products. nih.gov
In situ Reaction MonitoringTracking the concentration of species over time to determine reaction kinetics. nih.goved.ac.uk
Diffusion-Ordered Spectroscopy (DOSY)Differentiating species in a mixture based on their diffusion coefficients, helping to identify aggregates or catalyst-substrate complexes. nih.gov
Isotope Labeling StudiesUsing isotopes (e.g., ²H, ¹³C) to trace the path of atoms through a reaction mechanism. nih.gov

X-ray Diffraction Studies for Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org Single-crystal X-ray diffraction studies on this compound have been conducted at multiple temperatures, including 293 K (ambient temperature) and 173 K, to investigate the temperature dependence of its crystal structure. researchgate.net

These studies confirmed the existence of significant orientational disorder. The average crystal structure at each temperature shows that the molecules are disordered between two primary orientations. researchgate.net This is characterized as a "head-to-tail" disorder, where the molecules are flipped 180° relative to each other. researchgate.net In this arrangement, the molecular planes remain essentially coplanar. researchgate.net The diffraction data allows for the precise determination of unit cell parameters and atomic positions, providing a static picture that complements the dynamic information obtained from neutron spectroscopy. researchgate.netresearchgate.net

Crystal Data for this compoundTemperature: 293 KTemperature: 173 K
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 6.098(1)6.012(1)
b (Å) 14.363(1)14.156(1)
c (Å) 9.141(1)9.064(1)
β (°) ** 107.03(1)106.60(1)
Volume (ų) **765.2(2)738.7(2)
Data sourced from single-crystal X-ray diffraction studies. researchgate.net

Mass Spectrometry (MS) for Reaction Intermediate Identification

Mass spectrometry is a highly sensitive analytical technique used to detect and identify molecules by measuring their mass-to-charge ratio. researchgate.net Its exceptional sensitivity makes it particularly valuable for identifying low-abundance, transient species such as reactive intermediates in a chemical reaction. rsc.orgnih.gov Techniques like Electrospray Ionization (ESI-MS) allow for the direct analysis of reaction mixtures, transferring ions from the solution phase to the gas phase for detection. nih.gov

In studies of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, MS can be used to detect key intermediates in the catalytic cycle. ru.nl Even if these intermediates are present in minute concentrations, MS can provide evidence for their existence and elemental composition. nih.gov Further structural information can be obtained through tandem MS techniques like collision-induced dissociation, where ions are fragmented to reveal structural motifs. researchgate.net This capability is crucial for building a complete picture of a reaction mechanism, which often cannot be achieved by NMR alone. rsc.org

Chromatographic Techniques for Product Analysis and Separation

Chromatography is a fundamental separation technique used to separate, identify, and purify the components of a mixture. nih.gov The principle relies on the differential distribution of components between a stationary phase and a mobile phase that moves through it. nih.govnih.gov

In chemical synthesis involving this compound, chromatographic methods are essential for both monitoring reaction progress and for isolating the final products. journalagent.com

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC is often used to determine the purity of this compound and to quantify the yield of products in reactions where the components are sufficiently volatile.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for a wide range of compounds, especially those that are non-volatile or thermally sensitive. nih.gov It is widely used to separate complex reaction mixtures, allowing for the quantification of starting materials, products, and byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used for qualitatively monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate over time, the consumption of this compound and the appearance of new products can be easily visualized. journalagent.com

These techniques are critical for assessing the outcome of a chemical transformation, enabling optimization of reaction conditions and purification of the desired compounds. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Iodotoluene

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are instrumental in deciphering the mechanisms of reactions involving 4-iodotoluene, particularly in the context of C-H activation and cross-coupling reactions. These computational approaches allow for the mapping of reaction pathways and the identification of key intermediates and transition states rsc.org.

Density Functional Theory (DFT) Studies on C-H Activation Pathways

Density Functional Theory (DFT) has been widely applied to study C-H activation pathways involving this compound. For instance, DFT calculations have been employed to investigate the competitive C-H activation by silver XPhos complexes in palladium-catalyzed C-H functionalization reactions, where this compound serves as a coupling partner whiterose.ac.ukresearchgate.net. These studies provide evidence for a C-H bond activation process occurring between a silver salt, a phosphine, and the substrate whiterose.ac.ukresearchgate.net.

In the context of palladium-catalyzed reactions, DFT studies have explored mechanisms such as the concerted metalation-deprotonation (CMD) pathway, which is often involved in C-H metalation in the presence of carboxylate or carbonate bases acs.orgscispace.com. For example, the palladium-catalyzed reaction of 4-iodo-2-quinolones with diarylacetylenes, involving arene C-H activation, has been investigated using DFT calculations to suggest plausible mechanisms researchgate.net. DFT has also been used to study the coupling of pentafluorobenzene (B134492) with this compound, examining the formation of C-H activation products researchgate.net. Furthermore, a switch in regioselectivity in the coupling between benzo[b]thiophene and this compound has been attributed to a silver(I)-mediated C-H activation at the α-C-H position, a mechanism supported by computational studies researchgate.netacs.org.

Modeling of Transition States and Energetics

Modeling transition states and their associated energetics is a critical aspect of quantum chemical calculations for understanding reaction mechanisms. DFT calculations enable the characterization of these high-energy intermediates, providing insights into reaction rates and selectivities rsc.orgnih.gov. For example, studies on C-H activation processes involving palladium complexes have utilized DFT to determine rate-determining free-energy barriers rsc.org. In the context of unimolecular dissociations of iodotoluene radical cations, activation barriers for rearrangement channels have been determined, with values of 1.77, 1.88, and 1.90 eV for ortho, meta, and para isomers, respectively, supporting mechanisms involving hydrogen atom migration researchgate.net.

Ab Initio Investigations of Photolysis Dynamics

Ab initio methods are powerful tools for investigating the photolysis dynamics of molecules like this compound, providing detailed information about excited states, potential energy surfaces, and dissociation pathways.

Potential Energy Surfaces and Excited States

Ab initio investigations, particularly using methods like multistate second-order multiconfigurational perturbation theory (MS-CASPT2), have been employed to calculate the potential energy curves (PECs) for the ground and low-lying excited states of o-, m-, and p-iodotoluene along their photolysis reaction coordinates aip.orgaip.orgnih.gov. These PECs are crucial for understanding the mechanism and channels leading to the formation of products, such as iodine atoms in different spin-orbit-coupled states aip.orgaip.org. The photodissociation dynamics of aryl halides, including iodotoluenes, are influenced by the mixing of phenyl ring excitation and the C-X localized σ*←n transition, leading to complex dissociation modes aip.org.

Spin-Orbit Interactions and Dissociation Pathways

Spin-orbit interactions play a significant role in the photodissociation of iodotoluenes due to the heavy iodine atom aip.orgaip.orgnih.govrsc.org. The MS-CASPT2/CASSI-SO approach (multistate second-order multiconfigurational perturbation theory in conjunction with spin-orbit interaction through complete active space state interaction) has been used to elucidate the mechanism and channels leading to products I(P) and I*(P) for o-, m-, and p-iodotoluene photolysis at specific wavelengths (e.g., 266 and 304 nm) aip.orgaip.orgnih.gov. The photodissociation process often leads to the formation of an aryl radical and a halogen atom in spin-orbit-coupled states aip.orgaip.org. Unlike alkyl halides, which often prefer direct dissociations, aryl halides like iodotoluenes can involve complex-mode dissociations due to the interplay of different excited states aip.org. Studies indicate that the dissociation process can occur via multiple pathways and different excited states, depending on the competition between intersystem crossing (ISC) and internal conversion (IC) aip.org.

Applications of 4 Iodotoluene in Advanced Materials and Chemical Synthesis

Analytical Chemistry Standards and Reagents

4-Iodotoluene serves as a valuable compound in analytical chemistry, primarily utilized as a standard and reagent for various applications. Its well-defined chemical structure and high purity make it suitable for calibrating analytical instruments and validating experimental results across different chemical analyses chemimpex.com.

In analytical methodologies, this compound is employed to ensure the accuracy and reliability of measurements. It functions as a reference standard, assisting researchers in the precise calibration of equipment such as gas chromatographs (GC) and other spectroscopic instruments chemimpex.comsmolecule.com. The availability of high-purity this compound, often specified at ≥99% (GC), is crucial for these applications, as the integrity of the standard directly impacts the quality of analytical data chemimpex.comtcichemicals.comcymitquimica.comlabproinc.comavantorsciences.com.

Furthermore, deuterated analogs, such as this compound-d7, are available as certified reference materials. These isotopically labeled compounds are particularly useful in quantitative analysis, especially in techniques like mass spectrometry, where they can serve as internal standards for precise quantification of the unlabeled analyte lgcstandards.com. The use of such standards helps to account for matrix effects and variations in instrument response, thereby enhancing the accuracy and reproducibility of analytical measurements.

The physical and chemical properties of this compound, including its molecular weight, melting point, and boiling point, are well-characterized, contributing to its utility as a reliable analytical standard. These properties are summarized in the table below.

Table 1: Key Properties of this compound Relevant to Analytical Standards

PropertyValueSource
Chemical FormulaC₇H₇I chemimpex.comcymitquimica.comnist.gov
Molecular Weight218.03 - 218.04 g/mol chemimpex.comcymitquimica.comlabproinc.comavantorsciences.comnist.govnih.govfishersci.com
CAS Number624-31-7 chemimpex.comtcichemicals.comcymitquimica.comlabproinc.comavantorsciences.comnist.govnih.govfishersci.com
Purity (GC)≥99% or >99.0% chemimpex.comtcichemicals.comcymitquimica.comlabproinc.comavantorsciences.com
AppearanceWhite to light yellow or brown powder; White or Colorless to Yellow powder to lump to clear liquid chemimpex.comtcichemicals.comcymitquimica.comavantorsciences.com
Melting Point32 - 36 °C; 33 - 35 °C; 33.6 °C chemimpex.comavantorsciences.comfishersci.comeuropa.eu
Boiling Point210 - 212 °C; 211.5 °C chemimpex.comavantorsciences.comfishersci.com
Density1.678 g/cm³ (20 °C) chemimpex.comavantorsciences.comfishersci.com
SolubilitySparingly soluble in water, soluble in organic solvents; Solubility in methanol (B129727) is almost transparent smolecule.comavantorsciences.comfishersci.com
Light SensitivityLight sensitive labproinc.comfishersci.com

Green Chemistry and Sustainable Synthesis of 4 Iodotoluene and Its Derivatives

Development of Eco-Friendly Catalytic Systems

The development of eco-friendly catalytic systems is crucial for sustainable synthesis, enabling reactions to proceed with higher efficiency and reduced environmental footprint. In the context of 4-iodotoluene and its derivatives, this involves exploring catalysts that are less toxic, reusable, and promote atom-economical transformations.

Hypervalent iodine compounds, often prepared with stoichiometric metal-based oxidants or organic peracids, are a class of metal-free oxidants used in organic synthesis. nsf.gov However, their synthesis can be chemically inefficient due to the generation of stoichiometric iodoarene byproducts. nsf.gov Research is focused on developing methods to synthesize these compounds using oxidants with higher active oxygen content or employing hypervalent iodine species as catalysts in tandem with oxygen-dense oxidants for more sustainable oxidation methods. nsf.gov

For instance, this compound has been successfully employed as an electrocatalyst in various reactions, including dichlorinations, chlorocyclizations, and monochlorinations. kuleuven.be Its low oxidation potential and efficient performance in generating hypervalent iodine compounds make it a preferred choice. kuleuven.be In a continuous flow setup, this compound (25 mol%) combined with tetramethylammonium (B1211777) hexafluorophosphate (B91526) (5 mol%) as a supporting electrolyte in a HFIP/MeCN solvent system demonstrated efficient electrocatalytic dichlorination. kuleuven.beresearchgate.net This approach eliminates the need for large quantities of oxidants, providing a more efficient and sustainable method. acs.org

Table 1: Examples of Eco-Friendly Catalytic Systems for Iodination

Catalyst/SystemReaction TypeSubstrateYield (%)NotesSource
This compound (electrocatalyst)DichlorinationAlkenesHighContinuous flow, graphite (B72142) electrodes, reduced oxidants kuleuven.beresearchgate.net
Pd-Cu alloy nanoparticlesCarbon-carbon couplingThis compound, PhenylacetyleneNot specifiedGreen, recyclable, ultrasound irradiation researchgate.net

Utilization of Green Solvents in Organic Reactions

The choice of solvent significantly impacts the environmental footprint of a chemical process. Green solvents are designed to minimize environmental harm and include water, supercritical fluids, ionic liquids (ILs), and deep eutectic solvents (DESs). ijacskros.comamazonaws.com

Traditionally, many iodination reactions have been carried out in chlorinated solvents like CCl4, CHCl3, C2H4Cl2, and CH2Cl2, which should be avoided due to their toxicity. acsgcipr.org Water, as a universal and non-toxic solvent, is increasingly used in various reactions, extractions, and organic syntheses. ijacskros.comacsgcipr.org For example, an oxidant/metal/catalyst/additive-free protocol for the synthesis of aryl iodides, including derivatives, has been reported using molecular iodine in water extract of pomegranate ash at room temperature, achieving high yields (83–99%) within 5–20 minutes. tandfonline.com

Deep eutectic solvents (DESs) are another eco-friendly alternative, utilized as environmentally benign and recyclable media. ijacskros.comrsc.org Palladium-catalyzed aminocarbonylation of aryl iodides has been successfully achieved in DESs under mild conditions, yielding a variety of amides in up to 98% yield. rsc.org

Polyethylene glycol (PEG) is also recognized as a green substitute, particularly for coupling reactions and carbon-carbon bond formation. ijacskros.comamazonaws.comresearchgate.net In a Suzuki reaction involving this compound and phenylboronic acid, PEG400 demonstrated a 90% yield, outperforming other solvents like toluene (B28343) and DMF. ijacskros.comamazonaws.comresearchgate.net

Table 2: Green Solvents in this compound and Derivative Synthesis

Green SolventApplicationSubstrateYield (%)NotesSource
Water extract of pomegranate ashAryl iodide synthesis(Hetero)arenes83-99Oxidant/metal/catalyst/additive-free, room temperature tandfonline.com
Deep Eutectic Solvents (DESs)AminocarbonylationAryl iodidesUp to 98Palladium-catalyzed, mild conditions, recyclable rsc.org
PEG400Suzuki reactionThis compound, Phenylboronic Acid90Superior to toluene and DMF ijacskros.comamazonaws.comresearchgate.net
Water/AcetoneIodofunctionalizationOlefinsGood to excellentUsing I2O5 as inorganic oxidant, no organic byproducts mdpi.comresearchgate.net

Mechanochemical Approaches for Reduced Solvent Usage

Mechanochemistry, which involves performing chemical reactions under the influence of mechanical energy, offers a promising route to reduced solvent usage, often enabling solvent-free or minimal-solvent conditions. kashanu.ac.irchemrxiv.orgtandfonline.com This approach aligns with green chemistry principles by minimizing waste and enhancing efficiency. tandfonline.com

For instance, solvent-free synthesis of aryl iodides has been developed through the diazotization of aromatic amines with NaNO2 and nanosilica periodic acid (nano-SPIA) as a green catalyst, followed by Sandmeyer iodination with KI under grinding conditions at room temperature. kashanu.ac.ir This method is described as novel, efficient, and eco-friendly. kashanu.ac.ir

In palladium-catalyzed carbonylative reactions, a solvent-free protocol using ball milling has been developed, employing molybdenum hexacarbonyl as a solid carbonyl source. nih.gov This mechanochemical approach successfully reacted this compound with benzyl (B1604629) alcohol to yield esters in 80% yield. nih.gov The in situ pressure monitoring revealed rapid CO transfer without significant release of molecular carbon monoxide, highlighting the efficiency of this method. nih.gov

While this compound is a solid at room temperature, which can sometimes inhibit reaction efficiency in mechanochemical processes compared to liquid substrates, strategies involving minimal liquid additives (liquid-assisted grinding, LAG) can facilitate product formation and ensure sufficient molecular-level mixing. chemrxiv.orgtandfonline.com

Electrocatalysis and Sustainable Reagent Generation

Electrocatalysis provides an attractive and sustainable alternative for organic synthesis by replacing stoichiometric redox reagents with electrical potential, thereby reducing waste streams. nsf.govresearchgate.netchemrxiv.org This method allows for the in situ generation of reactive species, avoiding the need for their isolation, which can lead to improved yields and safer conditions. nsf.gov

An electrochemical method for the iodination of aromatic compounds, including toluene, has been developed, involving the generation of I(+) by electrochemical oxidation of I2 in acetonitrile (B52724) using H2SO4 as a supporting electrolyte. d-nb.inforesearchgate.net This atom-efficient and highly selective method delivers para-iodination products, with toluene yielding 92% of the target product. d-nb.inforesearchgate.netresearchgate.netdntb.gov.ua The use of a glassy carbon anode has been shown to improve selectivity significantly. d-nb.info

Furthermore, this compound itself has been explored as an electrocatalyst for the indirect oxidative generation of hypervalent iodoarene species. acs.orgacs.org In a dichlorinative cyclization of 1,n-enynes, an electrochemical approach utilizing this compound (20 mol%) as a catalyst in a DCM/HFIP solvent system demonstrated a simple and green method for accessing cyclization products in high yields and good selectivity. acs.org The reaction proceeds through the electro-oxidation of chloride ions, followed by oxidative transfer to generate ArICl2, which then reacts with the enynes. acs.org This eliminates the need for large quantities of oxidants. acs.org

The anodic oxidation of aryl iodides is a powerful method for synthesizing hypervalent iodine compounds, eliminating the need for expensive or hazardous oxidants. researchgate.net These electrochemically generated hypervalent iodine reagents can be used as in-cell or ex-cell mediators for various transformations, including fluorinations and oxidative cyclizations. nsf.govresearchgate.net

Table 3: Electrocatalytic Approaches for this compound and Derivatives

ApproachReagents/ConditionsSubstrateYield (%)NotesSource
Electrochemical IodinationI2, H2SO4, CH3CN, Glassy Carbon AnodeToluene92Atom-efficient, highly selective para-iodination d-nb.inforesearchgate.netresearchgate.netdntb.gov.ua
Electrocatalytic Dichlorinative CyclizationThis compound (20 mol%), Et3N·HCl, DCM/HFIP1,n-EnynesHighIndirect oxidative generation of hypervalent iodoarene acs.orgacs.org
Electrochemical Synthesis of Hypervalent Iodine CompoundsThis compound, Et3N·5HF, 1.5 V vs Ag+/AgThis compoundNot specifiedGenerates 4-(difluoroiodo)toluene for fluorination reactions nsf.gov

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Future research in 4-iodotoluene chemistry is poised to benefit significantly from the development of novel catalytic systems that offer improved reactivity, selectivity, and sustainability.

Hypervalent Iodine Catalysis: Hypervalent iodine compounds are emerging as environmentally benign alternatives to traditional heavy metal catalysts. Research is exploring the use of this compound as a pre-catalyst for generating λ3-iodanes, which can mediate oxidative dearomatization reactions, yielding spirooxazolines with good functional group compatibility americanelements.comcenmed.com. Furthermore, improved procedures for synthesizing (difluoroiodo)arenes (PubChem CID: 11807269) directly from this compound are being developed, achieving high yields, indicating a promising avenue for selective fluorination americanelements.com.

Copper-based Catalysis: The optimization of copper-based catalyst systems, such as those involving Cu(I)/pyrazolylpyridineamine, is a key area. These systems have demonstrated excellent conversions in the hydroxylation of this compound to p-cresol (B1678582) (PubChem CID: 2879), highlighting their potential for efficient C-O bond formation atamanchemicals.com.

Palladium-based Catalysis: Palladium catalysts remain central to cross-coupling reactions involving this compound, facilitating the formation of various carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds fishersci.nlfishersci.no. Future work includes the design of novel heterogeneous palladium catalytic systems, such as Pd-PDA/Fe3O4, which have shown promising yields and reusability in cross-coupling reactions of aryl halides, including this compound sigmaaldrich.com. Micellar catalysis, utilizing Pd(OAc)2 in water/surfactant solutions, presents a green approach for direct arylation reactions involving this compound, offering enhanced selectivity and milder reaction conditions at room temperature fishersci.se. Additionally, the development of palladium nanoparticles supported on bioinspired materials, such as cellulose (B213188) and agarose (B213101), is advancing, demonstrating effective and reusable catalysts for C-C coupling reactions alfa-chemistry.com.

Exploration of New C-X Bond Formations and Functionalizations

The exploration of new C-X bond formations and functionalizations involving this compound is a critical area for expanding its synthetic utility.

C-F Bond Formation: Electrochemical fluorination, particularly through continuous flow electrolysis, allows for the in situ generation of unstable (difluoroiodo)toluene (PubChem CID: 11807269) from this compound. This methodology enables a range of fluorination reactions, including fluorocyclization of N-allylcarboxamides and vicinal difluorination of alkenes, often yielding products not readily accessible via batch methods rosesci.comwikipedia.org.

C-Cl Bond Formation: Research is focused on developing catalytic systems that can achieve dichlorination without the need for hazardous chlorine gas. For instance, catalytic amounts of this compound dichloride, formed from this compound, Selectfluor (PubChem CID: 2724933), and cesium chloride (PubChem CID: 24293), have been shown to dichlorinate alkenes, drawing inspiration from natural chloroperoxidase enzymes fishersci.nl.

C-B, C-P, C-S Bond Formation: Photo-mechanochemical functionalization in solid-state conditions represents a green and energy-efficient approach for forming new C-X bonds. This method allows for the formation of carbon-boron, carbon-phosphorus, and carbon-sulfur bonds from aryl halides like this compound by reacting with reagents such as bis(pinacolato)diboron (B136004) (PubChem CID: 2733548), triethylphosphite (PubChem CID: 31215), and diphenyldisulfide (PubChem CID: 13436) ontosight.ai.

C-C Bond Formation: The field of C(sp3)-H functionalization is gaining prominence as a sustainable and atom-economical strategy for C-C bond construction. This approach, which avoids pre-functionalization of substrates, is being applied to reactions where this compound serves as a key coupling partner fishersci.nonih.gov. Ullmann homocoupling and cross-coupling reactions involving this compound are also under active investigation for efficient C-C bond formation sigmaaldrich.com.

Integration with Flow Chemistry for Process Optimization

The integration of this compound chemistry with flow chemistry is a significant future direction for process optimization, offering numerous advantages over traditional batch methods.

Enhanced Control and Efficiency: Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reactivity, improved selectivity, and minimized side reactions fishersci.nowikipedia.orgfishersci.ca.

Scalability and Productivity: Continuous-flow systems have demonstrated their ability to scale up production efficiently. For example, the anodic oxidation of this compound in flow has led to the isolation of (difluoroiodo)toluene (PubChem CID: 11807269) in good yields rosesci.com. Similarly, the flow hydroxylation of this compound using copper reactors has been successfully optimized fishersci.at.

Suzuki-Miyaura Coupling in Flow: Suzuki-Miyaura coupling reactions, a cornerstone of C-C bond formation, are being effectively translated to continuous flow. Studies have shown that reactions between this compound and phenylboronic acid (PubChem CID: 66827) can be performed with high yields and significantly reduced residence times (e.g., 30 minutes compared to 4-6 hours in batch) using PMHS-supported catalytic particles in flow systems fishersci.nofishersci.ca.

Advanced Computational Modeling for Predictive Synthesis

Advanced computational modeling plays an increasingly vital role in guiding and accelerating research involving this compound, particularly in predictive synthesis and mechanistic understanding.

Mechanism Elucidation and Prediction: Computational tools are essential for understanding the behavior of reactive species and designing new materials cenmed.com. For instance, computational studies have provided insights into the mechanism of Ullmann biaryl ether synthesis involving p-iodotoluene, revealing that the oxidative addition of the iodoarene is the turnover-limiting step innexscientific.com.

Ligand and Catalyst Design: In silico screening of ligands can significantly aid in optimizing metal-mediated reactions. This compound can be used to generate model compounds for kinetic investigations in such studies, as seen in the optimization of Au(III)-mediated S-arylation thegoodscentscompany.com.

Structural Insights: Computational approaches help in understanding temperature-induced structural changes in proteins and their ligands, which is crucial for the accurate development and application of computational methods in discovering bioactive molecules, including those potentially derived from this compound nih.gov.

Bio-Inspired Approaches and Biocatalysis

Bio-inspired approaches and biocatalysis are emerging as sustainable and selective alternatives for chemical synthesis, with growing relevance to compounds like this compound.

Mimicking Natural Processes: The development of catalysts that mimic natural enzymes, such as chloroperoxidase, is a key area. The use of this compound dichloride as a catalyst for dichlorination without chlorine gas exemplifies how biological inspiration can lead to greener synthetic methods fishersci.nl.

Chemoenzymatic Synthesis: Chemoenzymatic strategies, combining the high selectivity of biocatalysis with the versatility of traditional synthetic methods, are being explored for the production of complex molecules. While direct widespread applications with this compound are still developing, one reported chemoenzymatic route involved the reaction of toluene (B28343) dioxygenase (TDO) with p-iodotoluene nih.gov.

Bioinspired Catalyst Supports: The immobilization of palladium nanoparticles on bioinspired materials like cellulose and agarose is demonstrating promising results as reusable catalysts for C-C coupling reactions, offering a more sustainable approach to catalysis alfa-chemistry.com.

Applications in Emerging Technologies

The unique chemical properties of this compound position it for continued relevance and new applications in various emerging technologies.

Advanced Materials: this compound is a valuable intermediate in the development of advanced materials, including polymers and resins, where its incorporation can lead to improved material performance fishersci.nl.

Liquid Crystal Displays (LCDs): Its utility extends to the production of liquid crystals and polarizing films, which are essential components in LCD technology fishersci.nlfishersci.fi.

Pharmaceutical and Agrochemical Intermediates: As a key intermediate in organic synthesis, this compound is crucial for the production of various pharmaceutical compounds and agrochemicals, underpinning its role in the development of new drugs and agricultural solutions fishersci.nl. The ongoing market exploration for this compound highlights its potential in new technological advancements fishersci.ca.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.